molecular formula C25H26N2O5S B15027702 2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15027702
M. Wt: 466.6 g/mol
InChI Key: PWOBOOIJVIKIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction typically involves the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction mixture is heated under reflux, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides can be introduced.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester bonds, forming carboxylic acids and alcohols.

Scientific Research Applications

2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The thiazolo[3,2-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

2-methoxyethyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O5S/c1-16-21(24(29)31-14-13-30-3)22(27-23(28)17(2)33-25(27)26-16)19-9-11-20(12-10-19)32-15-18-7-5-4-6-8-18/h4-12,17,22H,13-15H2,1-3H3

InChI Key

PWOBOOIJVIKIJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.